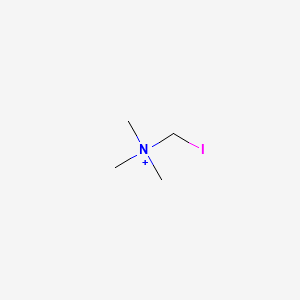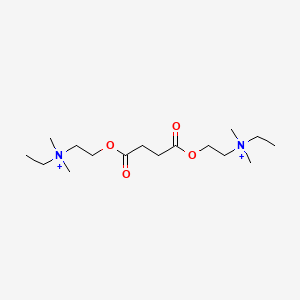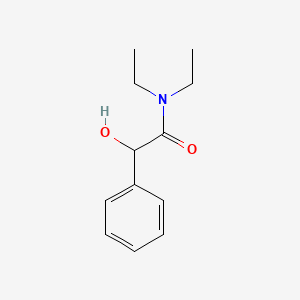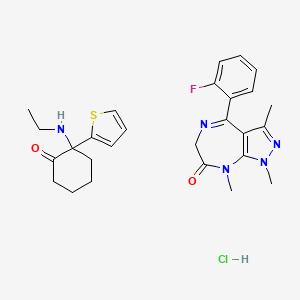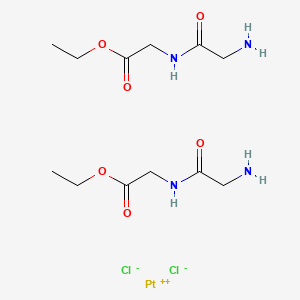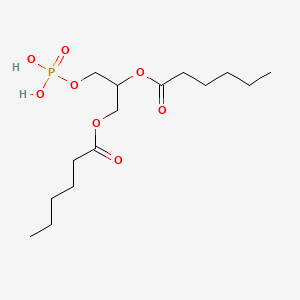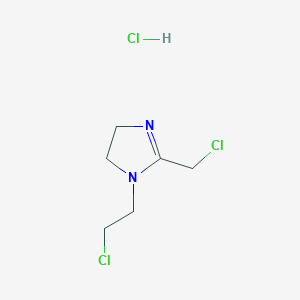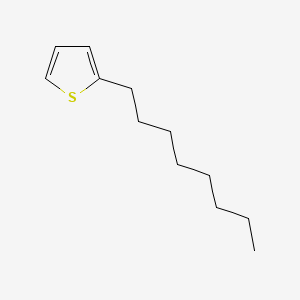
2-Octylthiophene
Übersicht
Beschreibung
Synthesis Analysis
Thiophene-based analogs have been a focus of many scientists due to their potential as biologically active compounds . The synthesis of thiophene derivatives often involves heterocyclization of various substrates . For instance, the reaction with 2-ethylhexylbromide was performed to obtain an alkylated product in 85% yield .Molecular Structure Analysis
The molecular structure of 2-Octylthiophene is represented by the InChI code1S/C12H20S/c1-2-3-4-5-6-7-9-12-10-8-11-13-12/h8,10-11H,2-7,9H2,1H3 . The InChI key is GIFWAJGKWIDXMY-UHFFFAOYSA-N . Chemical Reactions Analysis
The bromination reaction was conducted with the help of n-butyllithium using proton abstraction reaction, which, on subsequent treatment with 2-ethylhexylbromide, yielded brominated product .Physical And Chemical Properties Analysis
2-Octylthiophene is a liquid at room temperature . It should be stored in a dark place, sealed in dry conditions, and at a temperature between 2-8°C .Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry
2-Octylthiophene plays a significant role in medicinal chemistry due to the therapeutic importance of thiophene derivatives. It is used in the synthesis of anti-atherosclerotic agents and has been explored for its potential in creating new pharmacological compounds with a wide range of therapeutic properties, including anti-inflammatory, anti-psychotic, and anti-cancer activities .
Material Science
In material science, 2-Octylthiophene is utilized in the development of organic solar cells. Its derivatives are key in designing narrow-band gap, π-conjugated small molecules for donor materials in solution-processed organic solar cells, contributing to advancements in renewable energy technologies .
Organic Synthesis
The compound finds applications in organic synthesis, particularly in the creation of regioregular thiophene-based conjugated polymers. These polymers are essential for electronic and optoelectronic devices, with 2-Octylthiophene acting as a building block for functionalized regioregular polythiophenes .
Polymer Chemistry
2-Octylthiophene is instrumental in polymer chemistry for synthesizing polythiophenes, which are used in conductive and optoelectronic applications. The development of these polymers has been recognized with prestigious awards, highlighting their significance in scientific advancements .
Environmental Science
In environmental science, 2-Octylthiophene-modified carbon nanomaterials are used for solid-contact layers in ion-selective electrodes. These electrodes are crucial for high-resolution in situ measurements in freshwater systems, aiding in the study of biogeochemical processes .
Analytical Chemistry
The compound is relevant in analytical chemistry, where it is used for mass spectrometry and gas chromatography. It aids in the identification and quantification of various substances, playing a vital role in analytical procedures .
Biochemistry
2-Octylthiophene contributes to biochemistry by being a precursor in the synthesis of compounds with biological activity. It is used in the development of anticancer agents and as a metal complexing agent, demonstrating its versatility in biochemical research .
Pharmaceuticals
In the pharmaceutical industry, 2-Octylthiophene is incorporated into active pharmaceutical ingredients (APIs). Its derivatives are found in several commercially available drugs, showcasing its importance in drug development and therapy .
Zukünftige Richtungen
2-Octylthiophene has attracted attention due to its potential as a semiconducting material, especially in polymeric solar cells. A new group of carbon nanomaterials modified with poly(3-octylthiophene-2,5-diyl) for solid-contact layers in ion-selective electrodes has been obtained . This modification greatly improved the hydrophobicity of the materials .
Eigenschaften
IUPAC Name |
2-octylthiophene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20S/c1-2-3-4-5-6-7-9-12-10-8-11-13-12/h8,10-11H,2-7,9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GIFWAJGKWIDXMY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC1=CC=CS1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70236753 | |
| Record name | 2-n-Octylthiophene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70236753 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Octylthiophene | |
CAS RN |
880-36-4 | |
| Record name | 2-Octylthiophene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=880-36-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-n-Octylthiophene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000880364 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-n-Octylthiophene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70236753 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-octylthiophene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.740 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does the structure of 2-Octylthiophene influence its application in organic solar cells?
A1: 2-Octylthiophene often serves as a building block in more complex molecules used in organic solar cells. For example, it can act as a terminal donor unit in A-Ar-A and Ar(A-D)2 type small molecules, where it's attached to an acceptor unit like diketopyrrolopyrrole (DPP) []. This specific structure, with 2-Octylthiophene as the donor and DPP as the acceptor, has demonstrated improved photovoltaic performance compared to similar molecules with different donor units []. The alkyl chain in 2-Octylthiophene contributes to solubility and film-forming properties, which are crucial for solution-processed organic solar cells [].
Q2: Can the composition of a fuel impact the effectiveness of 2-Octylthiophene removal using extractive desulfurization?
A2: Yes, research indicates that the efficiency of 2-Octylthiophene removal via extractive desulfurization is significantly influenced by the specific composition of the fuel being treated []. Studies using N,N-dimethylformamide (DMF) as a solvent showed varying degrees of sulfur removal and yield depending on whether the fuel was straight run gas oil (SRGO), cracked gas oil (CGO), or a mixture of the two []. This difference in extraction performance highlights the importance of considering fuel composition when designing and optimizing desulfurization processes.
Q3: Are there any known analytical methods for detecting and quantifying 2-Octylthiophene?
A3: While the provided research papers don't delve into specific analytical methods for 2-Octylthiophene, techniques like gas chromatography-mass spectrometry (GC-MS) are commonly used to analyze and quantify thiophene derivatives in various matrices.
Q4: Beyond organic solar cells, are there other applications where 2-Octylthiophene is being explored?
A5: While the provided abstracts primarily focus on 2-Octylthiophene in the context of organic electronics and material science, its use as a building block for modified electrodes has also been explored. For instance, researchers have investigated the electrochemical behavior of anthraquinones at electrodes modified with poly(2-octylthiophene-co-3,4-ethylenedioxythiophene) []. This suggests potential applications in areas like electrocatalysis and sensing.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(4R)-4-[(3R,5R,10S,13R,17R)-3-Hydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]-N-[3-(1,4,4-trimethylpiperazine-1,4-diium-1-yl)propyl]pentanamide;diiodide](/img/structure/B1209621.png)

